N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound is a structurally complex molecule featuring three key moieties:
- 1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, known for its metabolic stability and role in medicinal chemistry .
- 2-Chlorobenzyl-thioether linkage: A sulfur atom connects the thiadiazole ring to a 2-chlorobenzyl group via an amide bond. The ortho-chloro substituent on the benzyl group may influence steric and electronic interactions with biological targets .
The compound’s design suggests applications in targeting enzymes or receptors where sulfonamides and heterocycles play critical roles, such as antimicrobial or anticancer agents.
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4S3/c1-26(2)33(29,30)15-9-7-13(8-10-15)18(28)23-19-24-25-20(32-19)31-12-17(27)22-11-14-5-3-4-6-16(14)21/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTOJRMZEGIXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where 2-chlorobenzyl chloride reacts with an amine group.
Attachment of the Dimethylsulfamoyl Benzamide Moiety: This step involves the reaction of the intermediate compound with N,N-dimethylsulfamoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the chlorobenzyl group may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural homology or functional groups with the target molecule:
Pharmacological and Physicochemical Comparisons
The dimethylsulfamoyl group offers moderate lipophilicity (logP ~2.5 estimated), balancing membrane permeability and solubility better than polar sulfonamides in .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 2-chlorobenzyl-thioacetamide intermediate with a 4-(N,N-dimethylsulfamoyl)benzoyl chloride, similar to methods in . Yields for such multi-step syntheses typically range from 40–60%, comparable to analogues .
Oxadiazole analogues (e.g., ) show moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the thiadiazole variant may have enhanced potency due to sulfur’s electronegativity.
Data Table: Hypothetical Activity Profile vs. Analogues
*Hypothetical data based on structural extrapolation.
Research Implications and Gaps
- Ortho vs. Para Substituents : The ortho-chloro group’s impact on target selectivity warrants crystallographic studies to validate binding modes .
- Thiadiazole vs. Oxadiazole : Comparative molecular dynamics simulations could elucidate how sulfur vs. oxygen in the heterocycle affects protein-ligand interactions .
- Sulfamoyl Optimization : Replacing dimethylsulfamoyl with bulkier groups (e.g., morpholine) may enhance potency, as seen in .
Biological Activity
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound characterized by the presence of a thiadiazole ring, a chlorobenzyl moiety, and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436.9 g/mol. The structure includes key functional groups that are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.9 g/mol |
| CAS Number | 868973-85-7 |
The compound primarily acts as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis. By inhibiting DXS, the compound disrupts the growth of various organisms, including Haemophilus influenzae .
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies have reported IC50 values indicating potent cytotoxic effects:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| HepG2 | 0.52 |
These findings suggest that the compound may inhibit DNA replication and cell division through interactions with key biological targets involved in tumorigenesis .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is recognized for its broad-spectrum antimicrobial properties. The compound has demonstrated activity against various bacterial strains and fungi, attributed to its ability to disrupt microbial metabolic pathways .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of several thiadiazole derivatives, including this compound, revealing enhanced cytotoxicity against MCF-7 and HepG2 cells compared to standard treatments .
- Mechanistic Insights : Another investigation highlighted the interaction of thiadiazole derivatives with tubulin and other cellular targets, suggesting a multi-target mechanism that contributes to their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
